2-(bromomethyl)-4H-chromen-4-one
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Overview
Description
2-(Bromomethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are derivatives of chromone. This compound is characterized by the presence of a bromomethyl group attached to the second position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of chromone carboxylic acids or aldehydes.
Reduction: Formation of 2-methyl-4H-chromen-4-one.
Scientific Research Applications
2-(Bromomethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a chromenone ring.
4-(Bromomethyl)-2H-chromen-2-one: Another bromomethyl derivative of chromenone but with different substitution patterns.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring.
Uniqueness
2-(Bromomethyl)-4H-chromen-4-one is unique due to its chromenone backbone, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
69932-35-0 |
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Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
2-(bromomethyl)chromen-4-one |
InChI |
InChI=1S/C10H7BrO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |
InChI Key |
CRALYSAZODAWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CBr |
Origin of Product |
United States |
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